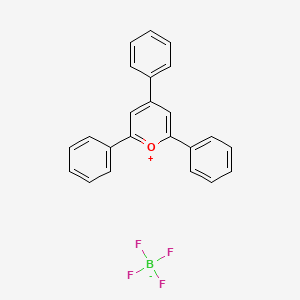

2,4,6-Triphenylpyrylium tetrafluoroborate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4,6-triphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYPWMWEJGDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196303 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-61-3 | |

| Record name | 2,4,6-Triphenylpyrylium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties

An In-Depth Technical Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate for Researchers and Drug Development Professionals

Introduction

This compound is an organic salt that appears as a yellow to orange crystalline solid.[1] It is a well-established and versatile compound widely utilized in various fields of chemical research. Composed of a planar, aromatic pyrylium cation and a tetrafluoroborate anion, its unique electronic and photophysical properties make it particularly valuable as a photosensitizer and a photoredox catalyst in organic synthesis.[2][3] For professionals in drug development and related scientific disciplines, this compound serves as a crucial tool in advanced synthetic methodologies and as a derivatization agent for the sensitive analysis of biomolecules.[4] This guide provides a comprehensive overview of its properties, experimental protocols, and key applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in experiments, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 448-61-3 | [5][6] |

| Molecular Formula | C₂₃H₁₇BF₄O | [5][7] |

| Molecular Weight | 396.19 g/mol | [5] |

| Appearance | Yellow to orange crystalline powder/solid | [1][8][9] |

| Melting Point | 250-251 °C (lit.) | [6][7] |

| Solubility | Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid, acetone, 1,2-dichloroethane, acetonitrile, and DMSO. | [1][7][10] |

| Storage Conditions | Moisture Sensitive. Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. | [6][10][11] |

Spectroscopic Data

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.24 (s, 2H), 8.67 (d, J = 7.5 Hz, 6H), 7.94 (t, J = 7.5 Hz, 3H), 7.88 - 7.84 (m, 6H) | [12] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1 | [12] |

| UV-Vis Absorption (λmax) | ~405 nm (in acetonitrile) | [1][3] |

| Photocatalyst Activation | 462 nm |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are established protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

This protocol is adapted from a well-established procedure for synthesizing the pyrylium salt from acetophenone and chalcone (benzalacetophenone).[8][13]

Materials:

-

Benzalacetophenone (Chalcone): 208 g (1.00 mole)

-

Acetophenone: 60 g (0.50 mole)

-

1,2-Dichloroethane (DCE): 350 mL

-

52% Ethereal solution of fluoboric acid (HBF₄·Et₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.[8]

-

Warm the mixture to 70–75 °C.[8]

-

With continuous stirring, add the ethereal fluoboric acid solution dropwise over 30 minutes. The mixture will turn from orange to brownish-yellow.[8]

-

After the addition is complete, heat the mixture under reflux for 1.5 hours.[8][13]

-

Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate precipitation.[8][13]

-

Collect the yellow crystalline product by filtration using a Buchner funnel.[8]

-

Wash the collected solid thoroughly with diethyl ether to remove impurities.[8]

-

To increase the yield, add approximately 250 mL of diethyl ether to the filtrate to precipitate an additional quantity of the product.[8]

-

Combine the product fractions and dry under reduced pressure at 40-80°C. The typical yield is 63-72%.[8][13]

-

For higher purity, the product can be recrystallized from 1,2-dichloroethane.[8]

Application: Synthesis of 2,4,6-Triphenylnitrobenzene

This protocol demonstrates the utility of this compound as a starting material for synthesizing other complex molecules.[14]

Materials:

-

This compound: 119 g (0.30 mole)

-

Nitromethane (dried): 21 mL (0.39 mole)

-

Absolute Ethanol: 350 mL

-

Triethylamine (dried): 70 mL

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend this compound and nitromethane in absolute ethanol.[14]

-

While stirring vigorously, rapidly add triethylamine from the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.[14]

-

Heat the reaction mixture under reflux for 3 hours.[14]

-

After reflux, cool the mixture and let it stand overnight in a refrigerator.[14]

-

Collect the crystalline product that separates via filtration and wash it with two 50-mL portions of ice-cold methanol.[14]

-

The crude product can be recrystallized from glacial acetic acid to yield pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals (yield: 67–71%).[14]

Core Applications & Workflows

The unique properties of this compound make it a powerful tool in several advanced applications.

Visible-Light Photoredox Catalysis

As a potent photosensitizer, this compound can absorb visible light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes.[3][15] This capability is harnessed in photoredox catalysis to drive a wide range of organic transformations under mild conditions. The general workflow involves the excitation of the pyrylium salt, which then oxidizes a substrate to generate a reactive radical cation, initiating a chemical cascade.[16][17]

Caption: Workflow of this compound in a photoredox cycle.

Derivatization Agent in Mass Spectrometry

In proteomics and drug development, accurate quantification of peptides is essential. 2,4,6-Triphenylpyrylium salts react selectively with primary amino groups, such as the ε-amino group of lysine residues in peptides.[4] This derivatization attaches a permanently charged triphenylpyridinium group to the peptide, which significantly enhances its ionization efficiency in mass spectrometry, leading to improved sensitivity for detection and quantification.[4][18]

Caption: Use of 2,4,6-Triphenylpyrylium salt for peptide derivatization and MS analysis.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound presents several hazards.

-

Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6] It causes skin irritation and serious eye irritation.[5][9] It may also cause respiratory irritation.[6][9]

-

Precautions for Safe Handling: Avoid contact with skin and eyes.[6] Do not breathe dust.[9] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[9][19]

-

Storage: The compound is hygroscopic and moisture-sensitive.[6][7][19] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[6][10]

-

Fire Safety: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus.[6][19] Hazardous decomposition products include carbon oxides, boron oxides, and hydrogen fluoride gas.[19]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][19]

-

Skin Contact: Wash off with soap and plenty of water.[6][19]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][19]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][19] In all cases of exposure, consult a physician.[6][19]

-

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C23H17BF4O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:448-61-3 | this compound | Chemsrc [chemsrc.com]

- 7. 448-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 448-61-3|this compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4,6-Triphenylpyrylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,4,6-Triphenylpyrylium tetrafluoroborate, a versatile organic salt with significant applications in organic synthesis and photochemistry. This document details established experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is an organic intermediate that can be synthesized through various methods, most commonly via the reaction of acetophenone and benzaldehyde or its derivatives.[1][2] It serves as a valuable precursor for the preparation of other organic compounds, including polycyclic aromatic hydrocarbons, which possess notable optoelectronic properties.[1] Furthermore, 2,4,6-triarylpyrylium salts are utilized as visible-light photocatalysts in both small molecule synthesis and photoinduced polymerizations.[3][4]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following sections detail the most common and effective experimental procedures.

Synthesis from Benzalacetophenone and Acetophenone

A widely cited method involves the reaction of benzalacetophenone and acetophenone in the presence of fluoboric acid.[5]

Experimental Protocol:

-

In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone, 60 g (0.50 mole) of acetophenone, and 350 ml of 1,2-dichloroethane.[5]

-

Warm the mixture to 70–75°C.[5]

-

With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will initially turn orange and then to a brownish-yellow color.[5]

-

After the addition is complete, heat the mixture under reflux for 1 hour with continuous stirring.[5]

-

Allow the fluorescent mixture to stand overnight in a refrigerator.[5]

-

Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with ether.[5]

-

An additional quantity of the product can be obtained by adding 250 ml of ether to the mother liquor.[5]

-

The crude product can be recrystallized from 650–700 ml of 1,2-dichloroethane to yield yellow needles.[5]

One-Pot Synthesis from Acetophenone and Benzaldehyde

This method provides a more direct route to the target compound from readily available starting materials.[1]

Experimental Protocol:

-

Method 1 (Conventional Heating):

-

Under a nitrogen atmosphere, heat a mixture of 24.0 g (0.2 mol) of acetophenone, 10.6 g (0.1 mol) of benzaldehyde, and 3.0 mL of BF3·Et2O at 100°C for 2 hours.[1]

-

After cooling to room temperature, add a sufficient amount of ether.[1]

-

Filter the precipitate, wash it with ether, and dry to obtain yellow crystals.[1]

-

-

Method 2 (Microwave Irradiation):

-

In a 50 mL round-bottom flask, mix benzaldehyde (6.25 mmol) and acetophenone (12.5 mmol) under a nitrogen atmosphere.[1]

-

Place the flask in a microwave oven and irradiate at 450 W for 8 minutes.[1]

-

Concurrently, add 2.1 g of BF3·OEt2 dropwise using a constant pressure dropping funnel.[1]

-

After the reaction, cool the solution to room temperature, add 5 mL of acetone, and mix.[1]

-

Pour the mixture into a 250 mL conical flask containing 50 mL of ethyl ether to form a yellow flocculent precipitate.[1]

-

Filter the precipitate, wash with ether, and dry. The pure product can be obtained by recrystallization from ethanol.[1]

-

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| From Benzalacetophenone and Acetophenone | Benzalacetophenone, Acetophenone | Fluoboric acid (52% in ether) | 1,2-dichloroethane | 1 hour reflux | 70-75°C, then reflux | 63-68% (crude), 52-54% (recrystallized) | [5] |

| One-Pot from Acetophenone and Benzaldehyde | Acetophenone, Benzaldehyde | BF3·Et2O | None | 2 hours | 100°C | 65% | [1] |

| One-Pot (Microwave) from Acetophenone and Benzaldehyde | Acetophenone, Benzaldehyde | BF3·OEt2 | None | 8 minutes | Microwave (450 W) | 56% | [1] |

| Continuous-Flow Synthesis | Chalcone, Acetophenone | HBF4·Et2O | 1,2-dichloroethane | 5 minutes | 110°C | 69-74% | [3] |

Table 1: Summary of Synthesis Parameters and Yields

| Property | Value | Reference |

| Melting Point (crude) | 218–225°C | [5] |

| Melting Point (recrystallized) | 251–257°C | [5] |

| Melting Point (literature) | 250-251°C | |

| Appearance | Yellow crystals | [1][5] |

| Empirical Formula | C₂₃H₁₇BF₄O | |

| Molecular Weight | 396.19 g/mol |

Table 2: Physical and Chemical Properties

Characterization Data

Elemental Analysis

-

Calculated for C₂₃H₁₇BF₄O: C, 69.73%; H, 4.33%; B, 2.73%; F, 19.18%[5]

-

Found: C, 69.38%; H, 4.47%; B, 3.07%; F, 19.51%[5]

Spectroscopic Data

-

¹H NMR (acetone-d₆): Shows a singlet at 9.1 ppm (2H) and multiplets at 8.6 ppm and 7.9 ppm (15H) (downfield from internal tetramethylsilane reference).[5]

-

¹H NMR (DMSO-d₆): δ 7.84 - 7.88 (m, 6H), 7.94 (t, J = 7.5 Hz, 3H), 8.67 (d, J = 7.5 Hz, 6H), 9.24 (s, 2H).[6]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 115.1, 128.8, 129.1, 129.8, 129.9, 130.0, 132.4, 135.0, 135.2, 165.1, 170.0.[6]

-

IR (neat, cm⁻¹): 3069, 2923, 1621, 1592, 1468, 1272, 1194, 1049, 986, 763.[6]

-

UV-Vis Absorption: Exhibits absorption spectra that can be influenced by the solvent, with a redshift observed in nonpolar solvents like dichloromethane compared to acetonitrile.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis pathways and a general experimental workflow for the preparation of this compound.

Caption: Synthesis from Benzalacetophenone and Acetophenone.

References

- 1. Page loading... [wap.guidechem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Absorption and emission spectra of 2,4,6-Triphenylpyrylium tetrafluoroborate

An In-depth Technical Guide on the Absorption and Emission Spectra of 2,4,6-Triphenylpyrylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the photophysical properties of this compound (TPT), a prominent organic photocatalyst and fluorescent dye. The document outlines its absorption and emission characteristics, the experimental protocols for their measurement, and the influence of the solvent environment on its spectral behavior.

Photophysical Properties

This compound is a well-characterized pyrylium salt known for its strong absorption in the UV-visible region and significant fluorescence emission.[1] These properties are central to its application in photoredox catalysis, biomedical imaging, and as a fluorescent sensor.[2][3] The spectral characteristics are influenced by the solvent, a phenomenon known as solvatochromism.[1][4]

Absorption Spectra

The UV-visible absorption spectrum of TPT and its close analogs, such as the perchlorate salt, typically exhibits two main absorption bands.[5] These bands are attributed to electronic transitions with dipole moments oriented along the long and short axes of the pyrylium core.[5] In acetonitrile, the parent compound 2,4,6-triphenylpyrylium perchlorate shows distinct absorption peaks at approximately 355 nm and 405 nm.[5] For TPT, a noticeable redshift (bathochromic shift) of the absorption spectrum is observed in less polar solvents like dichloromethane when compared to more polar solvents such as acetonitrile.[1]

Emission Spectra

Upon excitation, TPT exhibits fluorescence, typically in the 400 to 650 nm range.[1] The emission properties are sensitive to the surrounding environment, which can be leveraged for sensing applications.[6] Unlike the absorption spectrum, the position of the fluorescence maximum for TPT shows less significant variation between dichloromethane and acetonitrile.[1] For the closely related 2,4,6-triphenylpyrylium perchlorate in acetonitrile, the emission maximum (λ_em) is observed at 466 nm when excited at 405 nm.[5]

Quantitative Spectroscopic Data

The following tables summarize the key photophysical data for 2,4,6-triphenylpyrylium salts in different solvents. Data for the perchlorate salt is included as a close reference for the tetrafluoroborate salt.

Table 1: Absorption and Emission Data for 2,4,6-Triphenylpyrylium Salts

| Compound | Solvent | Absorption Maxima (λ_abs) | Emission Maximum (λ_em) | Excitation Wavelength (λ_ex) | Stokes Shift (nm) |

| 2,4,6-Triphenylpyrylium perchlorate | Acetonitrile | 355 nm, 405 nm[5] | 466 nm[5] | 405 nm[5] | 61 |

| This compound | Acetonitrile | - | Similar to Dichloromethane[1] | - | - |

| This compound | Dichloromethane | Red-shifted vs. Acetonitrile[1] | Similar to Acetonitrile[1] | - | - |

Note: Specific peak wavelengths for this compound are not consistently reported across the literature, but comparative shifts are noted.

Table 2: Other Photophysical Parameters

| Parameter | Value | Compound | Conditions |

| Molar Absorptivity (ε) | 9000 L·mol⁻¹cm⁻¹ (at ~270 nm) | Unsubstituted Pyrylium Salt | - |

| Fluorescence Lifetime (τ) | 1.9 to 5.6 ns | General Pyrylium Salts | Acetonitrile solution[7] |

| Photocatalyst Activation | 462 nm | This compound | -[8] |

Experimental Protocols

The characterization of the absorption and emission spectra of TPT involves standard spectroscopic techniques.

Materials and Sample Preparation

-

Compound : this compound, >97% purity.

-

Solvents : Spectroscopic grade solvents such as acetonitrile, dichloromethane, methanol, or ethanol are used.[2][7]

-

Sample Preparation : A stock solution of TPT is prepared. For spectroscopic measurements, a dilute solution (e.g., 5 x 10⁻⁶ M) is prepared by diluting the stock solution with the desired solvent.[5][9] To avoid inner filter effects in fluorescence measurements, the absorbance of the solution at the excitation wavelength should not exceed 0.05.[7]

-

Cuvette : Standard 10 mm path length quartz cuvettes are used for both absorption and fluorescence measurements.[9]

Absorption Spectroscopy

-

Instrumentation : A dual-beam UV-Visible-Near-Infrared spectrophotometer (e.g., Varian Cary 50 Bio or Jasco V-750) is used.[5][10]

-

Procedure :

-

The spectrophotometer is blanked using a cuvette filled with the pure solvent.

-

The absorption spectrum of the TPT solution is recorded over a relevant wavelength range (e.g., 300-600 nm).

-

The wavelengths of maximum absorbance (λ_abs) are determined from the resulting spectrum.

-

Fluorescence Spectroscopy

-

Instrumentation : A spectrofluorometer (e.g., PerkinElmer LS-55 or Cary Eclipse) equipped with a xenon lamp light source is utilized.[9][10]

-

Procedure :

-

The sample cuvette is placed in the fluorometer. Emission is typically collected at a 90-degree angle to the excitation beam.[9]

-

An excitation wavelength (λ_ex), usually corresponding to one of the absorption maxima (e.g., 405 nm), is selected.[5]

-

The emission spectrum is scanned over a wavelength range red-shifted from the excitation wavelength (e.g., 420-700 nm).

-

The wavelength of maximum fluorescence intensity (λ_em) is identified.

-

Excitation spectra can also be recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (λ_em) to confirm that the absorbing species is the one that emits.[5]

-

Quantum Yield Determination

-

Methodology : The fluorescence quantum yield (Φ_F) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

-

Standard : A common standard for this spectral region is diphenyl anthracene (Φ_F = 0.90).[5]

-

Calculation : The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow for determining the photophysical properties of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and optical spectroscopy of pyrylium chloride salts for tunable lasers and biomedical imaging - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound 98 448-61-3 [sigmaaldrich.com]

- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 10. gpgcpurola.ac.in [gpgcpurola.ac.in]

In-Depth Technical Guide: Solubility of 2,4,6-Triphenylpyrylium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-triphenylpyrylium tetrafluoroborate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, supplemented with a general experimental protocol for determining the solubility of organic salts. Furthermore, this guide presents a visualization of an experimental workflow involving the title compound, relevant to its application in photochemical synthesis.

Core Topic: Solubility Profile

This compound is a stable, yellow crystalline solid that sees significant use as a photosensitizer and a synthetic intermediate in organic chemistry.[1] Its solubility is a critical parameter for its application in solution-phase reactions. While exact solubility values (e.g., in g/L or mol/L) are not widely reported, a consistent qualitative solubility profile has been established through various chemical and supplier-provided literature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the reported qualitative solubility of this compound in a range of common organic solvents.

| Solvent | IUPAC Name | Solubility | Citation(s) |

| Acetone | Propan-2-one | Soluble | [2] |

| Trifluoroacetic Acid | 2,2,2-Trifluoroacetic acid | Soluble | [1][2][3] |

| Dichloromethane | Dichloromethane | Soluble (used for spectroscopy) | [4] |

| Acetonitrile | Acetonitrile | Soluble (used for spectroscopy) | [4] |

| 1,2-Dichloroethane | 1,2-Dichloroethane | Soluble (for recrystallization) | [5] |

| Ethanol | Ethanol | Sparingly soluble to Insoluble | [1][2][3] |

| Diethyl Ether | Ethoxyethane | Insoluble | [1][3] |

| Water | Water | Insoluble | [1][2][3] |

Note on Ethanol Solubility: There is a minor contradiction in the literature regarding the solubility in ethanol. While one source suggests it can dissolve in ethanol[2], several others state that it is insoluble in ethyl alcohol[1][3]. This may indicate very limited or partial solubility, and empirical verification is recommended for applications requiring ethanol as a solvent.

Experimental Protocols

A standardized, rigorous experimental protocol is crucial for determining the precise solubility of a compound like this compound. The following is a general methodology adapted from established procedures for organic salts.[6][7]

Protocol: Determination of Solubility by Saturation Point at Controlled Temperature

This method involves preparing saturated solutions at a specific temperature and then determining the concentration of the solute.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

UV-Vis spectrophotometer or HPLC system

-

Scintillation vials or other suitable sealed containers

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] Preliminary studies can determine the minimum time required to achieve saturation.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) pipette or syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Analysis (UV-Vis Spectrophotometry Example):

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound in the specific solvent (e.g., ~405 nm in acetonitrile).[2]

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility at the specified temperature.

-

3. Data Reporting:

-

Solubility should be reported in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The temperature at which the solubility was determined must always be specified.

Mandatory Visualization

The following diagrams illustrate logical relationships and experimental workflows relevant to the application of this compound.

Photosensitized Synthesis Workflow

This compound is utilized as a photosensitizer in various organic reactions, including the synthesis of N-alkylpyridinium photosensitizers and the photooxidation of catechol.[1] The diagram below outlines a generalized workflow for such a photosensitized reaction.

Logical Relationship of Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 448-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electrochemical Properties of 2,4,6-Triphenylpyrylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT). TPT is a commercially available organic salt that is widely utilized as a potent electron-transfer photosensitizer in a variety of chemical transformations.[1][2][3] Its strong oxidizing ability in the excited state makes it a valuable tool in photoredox catalysis, enabling reactions that are otherwise challenging.[1][4] This guide presents key quantitative electrochemical data, detailed experimental methodologies for its characterization, and a visualization of its role in a representative photochemical reaction.

Core Electrochemical Data

The electrochemical behavior of this compound is characterized by its reduction potentials in both the ground and photoexcited states. These values are crucial for predicting its ability to accept an electron and thus act as an oxidizing agent. The data summarized below was obtained by cyclic voltammetry in acetonitrile.

| Parameter | Notation | Potential (V vs. SCE) | Reference |

| Excited State Reduction Potential | PC+*/PC• | +2.3 | [5] |

| Excited State Reduction Potential | Ered | +2.55 | [4] |

| Ground State Reduction Potential | PC+/PC• | -0.35 | [5] |

Note: The variation in the excited state reduction potential may be attributed to different experimental conditions or reference electrode calibration.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of this compound.[6][7] This method involves scanning the potential of an electrode linearly with time and measuring the resulting current.

Objective: To determine the ground state reduction potential of this compound.

Materials:

-

This compound (TPT)

-

Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

-

Supporting electrolyte: e.g., 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) or Tetra-n-butylammonium perchlorate (TBAP)[8][9]

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Voltammetric analyzer/potentiostat

-

Electrochemical cell

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration is in the millimolar range (e.g., 1-10 mM). Add the supporting electrolyte to the solution at a concentration of approximately 0.1 M.

-

Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. This is crucial as dissolved oxygen can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Setup: Assemble the three-electrode system in the electrochemical cell. Ensure the electrodes are clean and properly polished (for solid working electrodes).

-

Cyclic Voltammetry Measurement:

-

Set the potential window for the scan. The starting and ending potentials should be chosen to encompass the reduction event of interest. Based on the known ground state reduction potential, a scan from approximately 0 V to -1.0 V vs. SCE would be appropriate.

-

Set the scan rate. A typical starting scan rate is 100 mV/s.

-

Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.

-

For a reversible or quasi-reversible process, the ground state reduction potential (E₁/₂) can be estimated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa).

-

Calculating the Excited State Reduction Potential:

The excited state reduction potential (E*₁/₂) can be calculated using the ground state reduction potential (E₁/₂) and the zero-zero spectroscopic energy (E₀,₀), which is estimated from the absorption and emission spectra of the compound.[6] The following equation is used:

E*₁/₂ = E₁/₂ + E₀,₀

Application in Photoredox Catalysis: A Mechanistic Overview

This compound is a highly effective photocatalyst, particularly in oxidation reactions.[1] Upon irradiation with visible light, it is promoted to an electronically excited state, becoming a much stronger oxidizing agent.[4] This excited state can then accept an electron from a suitable donor molecule, initiating a chemical transformation.

One such example is the visible light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with this compound.[4] In this reaction, the pyrylium salt serves a dual role as both the photosensitizer and one of the reactants.[4]

Caption: Electron transfer mechanism in the photocatalytic cycloaddition of 2H-azirine.

The workflow for a typical photocatalytic reaction utilizing this compound is outlined below.

Caption: General workflow for a photocatalytic reaction using TPT.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 5. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate as a Photocatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium tetrafluoroborate (TPT), a commercially available organic salt, has emerged as a powerful and versatile photocatalyst in modern organic synthesis. Its strong oxidizing ability in the excited state, coupled with its favorable photophysical properties, enables a wide range of chemical transformations under mild, visible-light irradiation. This technical guide provides a comprehensive overview of the mechanism of action of TPT, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanism of Action

The photocatalytic activity of this compound is predicated on its ability to engage in single electron transfer (SET) processes upon photoexcitation. As an organic dye, TPT possesses a distinct absorption profile in the visible light spectrum. The core mechanism can be delineated into the following key steps:

-

Photoexcitation: Upon irradiation with visible light, the TPT cation absorbs a photon, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This generates a short-lived, high-energy singlet excited state (¹TPT*).

-

Intersystem Crossing: The singlet excited state can undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (³TPT*). It is primarily this triplet state that participates in the subsequent electron transfer steps.

-

Single Electron Transfer (SET): The excited TPT* is a potent oxidizing agent. It can accept an electron from a suitable electron-donating substrate (S), resulting in the formation of a substrate radical cation (S•+) and the reduced form of the photocatalyst, the triphenylpyranyl radical (TPT•).

-

Substrate Transformation: The highly reactive substrate radical cation (S•+) then undergoes a variety of chemical transformations, such as cyclization, fragmentation, or reaction with other nucleophiles, to form the desired product.

-

Catalyst Regeneration: The photocatalytic cycle is completed by the regeneration of the ground state TPT. This can occur through various pathways, often involving a subsequent electron transfer step, which may involve a sacrificial electron donor or the reaction intermediate itself in a redox-neutral process.

Quantitative Physicochemical Data

The efficiency and applicability of a photocatalyst are critically dependent on its photophysical and electrochemical properties. The following tables summarize the key quantitative data for this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent |

| Absorption Maximum (λmax) | ~405 nm | Acetonitrile |

| Emission Maximum (λem) | ~466 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φf) | ~0.84 (for the chloride salt) | Acetonitrile |

| Excited State Lifetime (τ) | Data not readily available | - |

Note: The fluorescence quantum yield is for the closely related 2,4,6-triphenylpyrylium chloride, which is expected to have similar photophysical properties to the tetrafluoroborate salt.

Table 2: Electrochemical Properties of this compound

| Property | Potential (V vs. SCE) | Solvent |

| Ground State Reduction Potential (Ered(TPT+/TPT•)) | -0.35 | Acetonitrile |

| Excited State Reduction Potential (Ered(TPT*+/TPT•)) | +2.3 | Acetonitrile |

Experimental Protocols

The following are representative experimental protocols for reactions photocatalyzed by this compound.

Photocatalytic [3+2] Cycloaddition of 2H-Azirines with Pyrylium Salts

This protocol details a redox-neutral 1,3-dipolar cycloaddition to synthesize tetrasubstituted pyrroles.

Materials:

-

2H-azirine (0.3 mmol)

-

This compound (TPT) (0.2 mmol, 79 mg)

-

Anhydrous acetonitrile (4.0 mL)

-

5 mL crimp-seal vial with a magnetic stirring bar

Procedure:

-

In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine and this compound in anhydrous acetonitrile.

-

Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles.

-

Irradiate the vial with 455 nm blue LEDs, maintaining the reaction temperature at approximately 25 °C with a cooling fan.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the desired tetrasubstituted pyrrole.[1]

Photosensitized Oxidation of Benzyl Alcohols

This protocol describes the oxidation of benzyl alcohols to the corresponding benzaldehydes.

Materials:

-

Ring-methoxylated benzyl alcohol (e.g., 4-methoxybenzyl alcohol) (0.1 M)

-

This compound (TPT) (absorbance of ~0.3 at the irradiation wavelength)

-

Dichloromethane (CH₂Cl₂)

-

Photoreactor with a suitable wavelength light source (e.g., >390 nm)

Procedure:

-

Prepare a solution of the benzyl alcohol and TPT in dichloromethane in a quartz cuvette or photoreactor vessel.

-

Purge the solution with a gentle stream of oxygen or air for 15 minutes prior to and during irradiation.

-

Irradiate the solution with a light source at a wavelength where TPT absorbs (e.g., a high-pressure mercury lamp with a cut-off filter).

-

Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by standard chromatographic techniques.[1]

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the photocatalytic cycle of TPT and a general experimental workflow.

Caption: Photocatalytic cycle of this compound.

Caption: General experimental workflow for a TPT-photocatalyzed reaction.

References

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Triphenylpyrylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Triphenylpyrylium tetrafluoroborate (CAS No. 448-61-3), a versatile organic salt widely used as a photosensitizer and a building block in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][4]

Signal Word: Danger[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[4]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data is summarized in the table below. It is important to note that the toxicological properties have not been fully investigated, and the compound should be handled with care.

| Parameter | Value | Species | Route of Exposure | Reference |

| LD50 (Lethal Dose, 50%) | 56 mg/kg | Mouse | Intravenous | chemsrc.com |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Avoid all personal contact with the substance.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1][4]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

The compound is hygroscopic and moisture-sensitive; store under an inert gas if possible.

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

-

Store locked up.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[1][4]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[2][3]

First-Aid Measures

In the event of exposure, immediate medical attention is required.[4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Accidental Release and Disposal

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

-

Wash the spill area with soap and water.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols

This compound is utilized in various chemical reactions. Below are detailed methodologies for some key applications.

Synthesis of this compound

This protocol describes the synthesis of the title compound from benzalacetophenone and acetophenone.[5]

Materials:

-

Benzalacetophenone

-

Acetophenone

-

1,2-Dichloroethane

-

52% Ethereal solution of fluoboric acid

-

Ether

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 350 ml of 1,2-dichloroethane.

-

Warm the mixture to 70–75°C.

-

With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid from the dropping funnel over 30 minutes. The mixture will change color from orange to brownish-yellow.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Allow the fluorescent mixture to stand overnight in a refrigerator.

-

Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with ether.

-

An additional quantity of the product can be obtained by adding 250 ml of ether to the mother liquor.

-

The product can be recrystallized from 1,2-dichloroethane.

References

The Inner Workings of Organic Dye-Initiated Photoredox Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of photoredox catalysis has revolutionized modern organic synthesis, offering a powerful and often more sustainable approach to constructing complex molecules. By harnessing the energy of visible light, this methodology allows for the generation of highly reactive intermediates under mild conditions. While transition metal complexes have historically dominated the field, organic dyes have emerged as a compelling class of photocatalysts due to their low cost, ready availability, and tunable photophysical properties. This technical guide delves into the fundamental principles of photoredox catalysis using organic dyes, providing a comprehensive overview for researchers and professionals in the chemical sciences.

Core Principles: Harnessing Light to Drive Chemical Reactions

At its heart, photoredox catalysis involves the use of a photocatalyst (in this case, an organic dye) that, upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates. This process generates radical ions, which can then undergo a variety of chemical transformations. The catalytic cycle can be broadly categorized into two main pathways: oxidative quenching and reductive quenching.

The Photochemical Excitation: The process begins with the organic dye (PC) absorbing a photon of visible light, promoting it to an electronically excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to participate in electron transfer events that would be thermodynamically unfavorable otherwise.[1][2]

Quenching Pathways:

-

Oxidative Quenching Cycle: In this cycle, the excited photocatalyst (PC*) accepts an electron from a substrate (the reductant), which is thereby oxidized. The resulting reduced photocatalyst (PC•-) then donates an electron to another substrate (the oxidant) to regenerate the ground-state photocatalyst (PC), completing the catalytic cycle.

-

Reductive Quenching Cycle: Conversely, the excited photocatalyst (PC*) can donate an electron to a substrate (the oxidant), which is reduced. The oxidized photocatalyst (PC•+) then accepts an electron from another substrate (the reductant) to return to its ground state.[2]

Key Classes of Organic Dyes in Photoredox Catalysis

A diverse array of organic dyes has been successfully employed as photoredox catalysts. Their suitability for a particular transformation depends on their specific photophysical and electrochemical properties. Common classes include:

-

Xanthene Dyes: This class includes well-known dyes such as Eosin Y and Rose Bengal. They are characterized by their strong absorption in the visible region and are often used in reductive quenching cycles.[3][4]

-

Acridinium Dyes: Acridinium salts are powerful photooxidants and are frequently utilized in oxidative quenching cycles.[4] The Fukuzumi acridinium salt is a notable example.

-

Pyrylium Salts: Triphenylpyrylium salts are effective photooxidants and have been used in various transformations, including cycloadditions.[5]

-

Phenothiazine Dyes: Methylene Blue is a classic example of a phenothiazine dye that can act as a photoredox catalyst.[4]

Quantitative Data for Common Organic Photoredox Catalysts

The selection of an appropriate organic dye for a specific photoredox reaction is guided by its photophysical and electrochemical properties. The following tables summarize key quantitative data for some commonly used organic photosensitizers.

Table 1: Photophysical Properties of Selected Organic Dyes

| Organic Dye | λmax (nm) | Excited-State Lifetime (τ) | Quantum Yield (Φ) |

| Eosin Y | 530 | 2.3 ns (singlet), 29 µs (triplet) | 0.49 (intersystem crossing) |

| Rose Bengal | 559 | 0.08 ns (singlet), 1.9 µs (triplet) | 0.76 (intersystem crossing) |

| Methylene Blue | 664 | 0.3 ns (singlet), 5.3 µs (triplet) | 0.52 (intersystem crossing) |

| 9-Mesityl-10-methylacridinium | 428 | 5.2 ns (singlet), 2.2 ms (triplet) | 0.02 (intersystem crossing) |

| 2,4,6-Triphenylpyrylium | 410 | 2.7 ns (singlet) | - |

Data compiled from various sources. Lifetimes and quantum yields can vary depending on the solvent and experimental conditions.

Table 2: Electrochemical Properties of Selected Organic Dyes

| Organic Dye | Ground State Reduction Potential E(PC/PC•-) (V vs SCE) | Ground State Oxidation Potential E(PC•+/PC) (V vs SCE) | Excited State Reduction Potential E(PC/PC•-) (V vs SCE) | Excited State Oxidation Potential E(PC•+/PC) (V vs SCE) |

| Eosin Y | -0.83 | +1.09 | +1.08 | -1.24 |

| Rose Bengal | -0.62 | +1.15 | +1.28 | -1.13 |

| Methylene Blue | -0.12 | +1.28 | +1.48 | -0.92 |

| 9-Mesityl-10-methylacridinium | -0.57 | +2.06 | +2.30 | -0.81 |

| 2,4,6-Triphenylpyrylium | -0.29 | +1.51 | +2.53 | -1.31 |

Potentials are approximate and can vary with the solvent and supporting electrolyte.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in photoredox catalysis. Below are representative methodologies for key transformations.

Protocol 1: General Procedure for the Eosin Y-Catalyzed Synthesis of α-Amino Radicals

This protocol describes the generation of α-amino radicals from the corresponding amines, which can then participate in various C-C bond-forming reactions.

Materials:

-

Eosin Y (photocatalyst)

-

Substrate (e.g., an N-aryltetrahydroisoquinoline)

-

Electron donor/sacrificial agent (e.g., Hantzsch ester or an amine like triethylamine)

-

Anhydrous and degassed solvent (e.g., acetonitrile or dimethylformamide)

-

Reaction vessel (e.g., a Schlenk tube or a vial with a septum)

-

Visible light source (e.g., blue or green LEDs)

-

Stir plate

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 equiv), Eosin Y (typically 1-2 mol%), and the electron donor (1.5-2.0 equiv).

-

Add the anhydrous, degassed solvent to dissolve the reagents. The concentration is typically in the range of 0.05-0.1 M.

-

Seal the reaction vessel and place it on a stir plate.

-

Irradiate the reaction mixture with a visible light source at a controlled distance (e.g., 5-10 cm) and temperature (often ambient).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for a [2+2] Cycloaddition using a Triphenylpyrylium Catalyst

This protocol outlines a typical setup for a photoredox-catalyzed [2+2] cycloaddition of alkenes.

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate (photocatalyst)

-

Alkene substrate(s)

-

Anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile)

-

Reaction vessel

-

Visible light source (e.g., blue LEDs)

-

Stir plate

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the alkene substrate(s) (1.0 equiv) and the this compound catalyst (typically 1-5 mol%) in the anhydrous, degassed solvent.

-

Seal the vessel and place it on a stir plate.

-

Irradiate the stirred solution with a visible light source. Maintain a constant temperature, often near room temperature.

-

Monitor the disappearance of the starting material(s) by an appropriate analytical method.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography to isolate the cyclobutane product.

Visualizing the Process: Diagrams of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) is a commercially available organic salt that has emerged as a potent photocatalyst in a variety of chemical transformations. Its strong absorption in the visible light spectrum, high oxidation potential in the excited state, and excellent bench-top stability make it an attractive alternative to traditional transition-metal-based photocatalysts. TPT operates via a single-electron transfer (SET) mechanism, enabling the activation of a broad range of substrates for applications in cycloadditions, polymerizations, and oxidation reactions. These characteristics make it a valuable tool in organic synthesis, materials science, and drug development.

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C₂₃H₁₇BF₄O |

| Molecular Weight | 396.19 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 250-251 °C[1] |

| Photocatalyst Activation | ~462 nm (Visible Light, Blue LEDs)[1] |

| Solubility | Soluble in polar organic solvents such as acetonitrile and dichloromethane. |

Storage and Handling: TPT is a stable compound that can be handled in the air. It should be stored in a cool, dry place away from direct light. Standard personal protective equipment (gloves, safety glasses) should be worn during handling.

Applications in Photocatalysis

TPT has proven to be a versatile photocatalyst for a range of organic reactions. Key applications include:

-

[3+2] Cycloaddition Reactions: TPT catalyzes the [3+2] cycloaddition of 2H-azirines with the pyrylium salt itself acting as the dienophile to synthesize highly substituted pyrroles. This reaction proceeds with high regioselectivity and moderate to good yields.[2][3]

-

Cationic Polymerization: TPT is an effective photoinitiator for the cationic polymerization of electron-rich monomers like vinyl ethers. This allows for the synthesis of polymers with controlled molecular weights and narrow dispersities under mild, visible-light irradiation.

-

Oxidation Reactions: TPT can photocatalyze the oxidation of various substrates, including sulfides to sulfoxides. This method offers a green alternative to traditional oxidation methods that often require harsh reagents.

Data Presentation

Table 1: Substrate Scope for the Photocatalytic [3+2] Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts[2]

| Entry | 2H-Azirine (1) | 2,4,6-Triarylpyrylium Salt (2) | Product (3) | Yield (%) |

| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | This compound | 2-(4-methoxyphenyl)-3,4,5-triphenyl-1H-pyrrole | 65 |

| 2 | 2,3-diphenyl-2H-azirine | This compound | 2,3,4,5-tetraphenyl-1H-pyrrole | 62 |

| 3 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | This compound | 2-(4-chlorophenyl)-3,4,5-triphenyl-1H-pyrrole | 58 |

| 4 | 3-(4-bromophenyl)-2-phenyl-2H-azirine | This compound | 2-(4-bromophenyl)-3,4,5-triphenyl-1H-pyrrole | 55 |

| 5 | 2-(4-fluorophenyl)-3-phenyl-2H-azirine | This compound | 2-(4-fluorophenyl)-3,4,5-triphenyl-1H-pyrrole | 54 |

| 6 | 2-phenyl-3-(thiophen-2-yl)-2H-azirine | This compound | 3,4,5-triphenyl-2-(thiophen-2-yl)-1H-pyrrole | 52 |

| 7 | 3-methyl-2-phenyl-2H-azirine | This compound | 2-methyl-3,4,5-triphenyl-1H-pyrrole | 35 |

| 8 | 2,3-diphenyl-2H-azirine | 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium tetrafluoroborate | 2,3-diphenyl-4,5-bis(4-methoxyphenyl)-1H-pyrrole | 60 |

| 9 | 2,3-diphenyl-2H-azirine | 4-(4-chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate | 4-(4-chlorophenyl)-2,3,5-triphenyl-1H-pyrrole | 57 |

Experimental Protocols

Protocol 1: Synthesis of this compound[4][5]

This protocol is adapted from Organic Syntheses.

Materials:

-

Benzalacetophenone (Chalcone) (208 g, 1.00 mole)

-

Acetophenone (60 g, 0.50 mole)

-

1,2-Dichloroethane (350 mL)

-

Fluoboric acid (52% ethereal solution, 160 mL)

-

Diethyl ether

Procedure:

-

In a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place benzalacetophenone and acetophenone in 1,2-dichloroethane.

-

Warm the mixture to 70–75 °C.

-

Add the fluoboric acid solution dropwise with stirring over 30 minutes. The mixture will change color from orange to brownish-yellow.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Allow the mixture to cool and then stand overnight in a refrigerator.

-

Collect the crystalline product by filtration on a Büchner funnel and wash thoroughly with diethyl ether.

-

Additional product can be obtained by adding 250 mL of ether to the mother liquor.

-

The combined product is recrystallized from 1,2-dichloroethane to yield yellow needles (125–135 g, 63–68% yield).[4]

Characterization:

-

Melting Point: 251–257 °C (recrystallized).[4]

-

¹H NMR (acetone-d₆): δ 9.1 (s, 2H), 8.6 (m, 15H), 7.9 (m, 15H) ppm.[4]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Photocatalytic [3+2] Cycloaddition of 2H-Azirines[2]

Materials:

-

2H-azirine (0.3 mmol)

-

This compound (TPT) (0.2 mmol)

-

Anhydrous acetonitrile (4.0 mL)

-

Blue LEDs (455 nm)

Procedure:

-

In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine and TPT in anhydrous acetonitrile.

-

Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles.

-

Irradiate the vial with 455 nm blue LEDs while maintaining the temperature at approximately 25 °C with a cooling fan.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 15–24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure pyrrole product.

Gram-Scale Synthesis Example: [2]

-

3-(4-methoxyphenyl)-2-phenyl-2H-azirine (1.0 g, 4.5 mmol)

-

This compound (1.2 g, 3.0 mmol)

-

Anhydrous acetonitrile (12.0 mL)

-

The reaction is performed in an oven-dried 20 mL crimp-seal vial following the general procedure.

Caption: General workflow for the TPT-photocatalyzed [3+2] cycloaddition.

Protocol 3: General Procedure for Visible-Light-Induced Cationic Polymerization of Vinyl Ethers

Materials:

-

Vinyl ether monomer (e.g., isobutyl vinyl ether, cyclohexyl vinyl ether)

-

This compound (TPT)

-

Chain Transfer Agent (CTA) (e.g., a trithiocarbonate)

-

Anhydrous solvent (e.g., dichloromethane)

-

Blue LEDs

Procedure:

-

In a glovebox, prepare a stock solution of TPT and the CTA in the chosen anhydrous solvent.

-

In a separate vial, add the vinyl ether monomer.

-

Add the photocatalyst/CTA stock solution to the monomer.

-

Seal the vial and remove it from the glovebox.

-

Place the reaction vial in front of blue LEDs and stir at room temperature.

-

Monitor the polymerization by taking aliquots at different time points and analyzing by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).

-

To quench the polymerization, expose the reaction to air and add a small amount of a terminating agent (e.g., methanol).

-

Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration or centrifugation and dry under vacuum.

Signaling Pathways and Mechanisms

The photocatalytic activity of TPT is initiated by the absorption of visible light, which promotes the catalyst to an excited state (TPT*). This excited state is a potent oxidant and can accept an electron from a suitable donor substrate in a single-electron transfer (SET) process.

[3+2] Cycloaddition of 2H-Azirines

In this reaction, the 2H-azirine acts as the electron donor. The photoexcited TPT* oxidizes the azirine to its radical cation. This is followed by the coupling of the azirine radical cation with the reduced TPT radical. Subsequent rearrangement and rearomatization lead to the formation of the substituted pyrrole product.

Caption: Proposed mechanism for the photocatalytic synthesis of pyrroles.

Cationic Polymerization of Vinyl Ethers

For cationic polymerization, the process is initiated by the photoinduced oxidation of a chain transfer agent (CTA) by the excited TPT*. This generates a radical cation from the CTA, which can then initiate the polymerization of the vinyl ether monomer. The polymerization proceeds through a cationic chain-growth mechanism.

Caption: Photoinitiation pathway for cationic polymerization of vinyl ethers.

Conclusion

This compound is a highly effective and versatile organic photocatalyst. Its ease of handling, accessibility, and efficacy in promoting a range of important chemical transformations under mild, visible-light conditions make it a powerful tool for modern organic synthesis. The provided protocols offer a starting point for researchers to explore the utility of TPT in their own synthetic endeavors, from the construction of complex heterocyclic scaffolds to the synthesis of advanced polymeric materials.

References

Application Notes and Protocols for Photocatalysis with 2,4,6-Triphenylpyrylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting photocatalysis using 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT). TPT is a versatile and commercially available organic photocatalyst that utilizes visible light to initiate a variety of chemical transformations. Its strong oxidizing ability in the excited state makes it particularly useful for the generation of radical cations, enabling a range of synthetic applications.

Overview and Photophysical Properties

This compound is an organic salt that functions as a potent photoredox catalyst.[1] Upon absorption of visible light, typically from blue LEDs, it transitions to an excited state with a significantly altered redox potential, allowing it to engage in single-electron transfer (SET) with a suitable substrate.[1] This property has been harnessed for various organic reactions, including cycloadditions, C-H functionalizations, and other redox-neutral transformations.

The photophysical properties of this compound are crucial for its photocatalytic activity. Below is a summary of its key characteristics:

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~405 nm and ~355 nm | Acetonitrile | [2] |

| ~410 nm (shoulder at 450 nm) | Acetonitrile | [2] | |

| Emission Maximum (λem) | ~466 nm | Acetonitrile | [2] |

| Photocatalyst Activation Wavelength | 462 nm | - | [3] |

General Photocatalytic Signaling Pathway

The general mechanism of photocatalysis with this compound typically proceeds through an oxidative quenching cycle. The key steps are illustrated in the diagram below.

Caption: General photocatalytic cycle of this compound.

Experimental Protocols

The following is a general protocol for a photocatalytic reaction using this compound. This protocol can be adapted for various substrates and reaction types. A specific example for a [3+2] cycloaddition is also provided.

General Experimental Workflow

The diagram below outlines the typical workflow for setting up a photocatalytic experiment with this compound.

Caption: A typical experimental workflow for a photocatalytic reaction.

Detailed Protocol for Photocatalytic [3+2] Cycloaddition of 2H-Azirines with this compound

This protocol is adapted from a reported procedure for the synthesis of tetrasubstituted pyrroles.

Materials:

-

Oven-dried 5 mL crimp-seal vial

-

Magnetic stir bar

-

2H-azirine (Substrate 1)

-

This compound (Photocatalyst)

-

Anhydrous acetonitrile (CH3CN)

-

Visible light source (e.g., 455 nm blue LEDs)

-

Cooling device (to maintain room temperature)

-

Schlenk line or similar equipment for freeze-pump-thaw cycles

Procedure:

-

To an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, add the 2H-azirine (0.3 mmol) and this compound (0.2 mmol).

-

Add anhydrous acetonitrile (4.0 mL) to dissolve the solids.

-

Seal the vial with a crimp cap.

-

Degas the resulting reaction mixture by performing three freeze-pump-thaw cycles using a syringe needle inserted through the septum of the cap.

-

Place the vial in the photocatalytic reactor and irradiate it with 455 nm blue LEDs.

-

Maintain the reaction temperature at approximately 25 °C using a cooling device.

-

Stir the reaction mixture throughout the irradiation period.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.

-

Once the reaction is complete, turn off the light source and remove the vial from the reactor.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted pyrrole.

Data Presentation: Substrate Scope of the [3+2] Cycloaddition

The following table summarizes the results for the photocatalytic cycloaddition of various 2H-azirines with this compound, demonstrating the scope of the reaction.

| Entry | 2H-Azirine Substrate | Product | Yield (%) |

| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2-(4-methoxyphenyl)-3,4,5-triphenyl-1H-pyrrole | 85 |

| 2 | 2,3-diphenyl-2H-azirine | 2,3,4,5-tetraphenyl-1H-pyrrole | 82 |

| 3 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | 2-(4-chlorophenyl)-3,4,5-triphenyl-1H-pyrrole | 78 |

| 4 | 3-(4-methylphenyl)-2-phenyl-2H-azirine | 2-(4-methylphenyl)-3,4,5-triphenyl-1H-pyrrole | 88 |

| 5 | 2-phenyl-3-(p-tolyl)-2H-azirine | 3,4,5-triphenyl-2-(p-tolyl)-1H-pyrrole | 86 |

| 6 | 3-phenyl-2-(p-tolyl)-2H-azirine | 2,3,4-triphenyl-5-(p-tolyl)-1H-pyrrole | 80 |

Data adapted from a representative study on the photocatalytic cycloaddition reaction.

Safety Precautions

-

Light Source: High-intensity light sources can be harmful to the eyes. Always use appropriate eye protection, such as UV-blocking safety glasses or goggles, and avoid looking directly at the light source.

-

Solvents: Anhydrous solvents are often flammable and should be handled in a well-ventilated fume hood.

-

Reagents: Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Pressure: Freeze-pump-thaw cycles involve vacuum and pressure changes. Ensure that the glassware is free of defects and can withstand these changes.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound for a variety of photocatalytic transformations.

References

Applications of 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures. This method utilizes a photocatalyst that, upon light absorption, initiates the RAFT polymerization process through an electron or energy transfer mechanism. Among the various photocatalysts, 2,4,6-triphenylpyrylium tetrafluoroborate has garnered significant attention due to its strong visible light absorption, high oxidation potential in the excited state, and commercial availability. These application notes provide a detailed overview of the use of this compound in PET-RAFT polymerization, including experimental protocols and quantitative data for the synthesis of various polymers.

Key Applications